7,8-Dimethylquinolin-4-amine
Overview
Description
7,8-Dimethylquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline-based compounds, which include 7,8-dimethylquinolin-4-amine, have been known to interact with various biological targets .
Mode of Action
It is known that quinoline-based compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives have been shown to impact a variety of biochemical pathways
Result of Action
Quinoline-based compounds have been shown to have various effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
7,8-Dimethylquinolin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . By modulating the activity of antioxidant enzymes, this compound can affect the cellular redox state and protect cells from oxidative damage. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Studies have also indicated that this compound can impact cell viability and proliferation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the modulation of various cellular pathways, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxifying enzymes . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the generation of reactive metabolites. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Once inside the cell, this compound can interact with specific binding proteins, which can influence its localization and accumulation . These interactions are essential for the compound’s biochemical effects and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function . The compound has been observed to localize to various cellular compartments, including the cytoplasm and the nucleus . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dimethylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRQKOAAHRMZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589046 | |
Record name | 7,8-Dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-29-6 | |
Record name | 7,8-Dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.